N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a furan ring, a triazole ring, and an acetamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Attachment of the Acetamide Group: The acetamide group can be attached through an acylation reaction using acetic anhydride or acetyl chloride.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazole ring could yield dihydrotriazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions.
Medicine: As a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and triazole rings could play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: can be compared with other acetamide derivatives that contain similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H18N4O2S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-3-12-7-4-5-8-13(12)18-15(22)11-24-17-20-19-16(21(17)2)14-9-6-10-23-14/h4-10H,3,11H2,1-2H3,(H,18,22) |
InChI Key |
LEQDQDNRABASFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CC=CO3 |
Origin of Product |
United States |
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